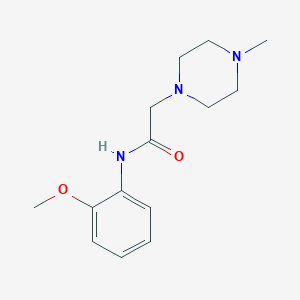![molecular formula C15H13N3OS2 B5802297 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine, also known as PBT-2, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. PBT-2 is a member of the thiadiazole family, which has been extensively studied for its diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, that are involved in the pathogenesis of neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to bind to copper and zinc ions with high affinity, preventing their interaction with amyloid-beta and mutant huntingtin proteins, which reduces their aggregation and toxicity. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine may also have other mechanisms of action, such as reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have beneficial effects on various biochemical and physiological parameters in animal models of neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to reduce amyloid-beta and tau pathology, improve synaptic function, and reduce neuroinflammation in animal models of Alzheimer's disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to reduce mutant huntingtin aggregation, improve mitochondrial function, and reduce oxidative stress in animal models of Huntington's disease. In addition, 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to reduce prion replication and neuroinflammation in animal models of prion disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is its high affinity for metal ions, which makes it a potent chelator and potential therapeutic agent for neurodegenerative diseases. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for oral administration. However, one of the limitations of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is its potential toxicity, especially at high doses. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine may also have off-target effects, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. One area of research is the development of more potent and selective metal chelators based on the structure of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. Another area of research is the identification of biomarkers that can predict the response to 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine treatment in patients with neurodegenerative diseases. Additionally, the combination of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine with other therapeutic agents, such as anti-inflammatory drugs and antioxidants, may have synergistic effects and improve therapeutic outcomes. Finally, the development of new animal models that better mimic the human disease pathology may improve the translation of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine research to clinical applications.
Synthesis Methods
The synthesis of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine is a multi-step process that involves the reaction of 3-phenoxybenzyl chloride with thiosemicarbazide, followed by cyclization with potassium thiocyanate. The resulting product is then treated with hydrazine hydrate to yield 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine. The purity and yield of 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine can be improved by recrystallization and column chromatography.
Scientific Research Applications
5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have neuroprotective effects, reduce amyloid-beta aggregation, and improve cognitive function in animal models of Alzheimer's disease. 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has also been shown to reduce mutant huntingtin aggregation and improve motor function in animal models of Huntington's disease. In addition, 5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine has been shown to inhibit prion replication and prolong survival in animal models of prion disease.
properties
IUPAC Name |
5-[(3-phenoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c16-14-17-18-15(21-14)20-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFZDAKOTZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Phenoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)


![3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)


![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)

![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)